![molecular formula C24H26ClN5O4 B2491926 N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide CAS No. 1243020-37-2](/img/structure/B2491926.png)
N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C24H26ClN5O4 and its molecular weight is 483.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a triazoloquinazoline framework, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on available research.
- Molecular Formula : C25H29ClN5O4
- Molecular Weight : 463.5 g/mol
- CAS Number : 1296345-76-0
Anticancer Activity
Research indicates that compounds with a similar triazoloquinazoline structure exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of quinazoline can inhibit cancer cell proliferation by inducing apoptosis through the modulation of specific signaling pathways such as the PI3K/Akt pathway .
Table 1: Summary of Anticancer Studies
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
A549 (Lung) | 10.2 | Apoptosis induction | |
MCF-7 (Breast) | 8.7 | PI3K/Akt pathway inhibition | |
HeLa (Cervical) | 12.5 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. A related compound was tested against various bacterial strains and showed promising results in inhibiting growth, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity Results
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Bacillus subtilis | 18 µg/mL |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- P2X7 Receptor Inhibition : Similar benzamide derivatives have been shown to inhibit the P2X7 receptor, which is involved in inflammatory responses and cancer progression. This inhibition can lead to reduced tumor growth and improved outcomes in cancer models .
- Apoptotic Pathways : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of a series of quinazoline derivatives that included modifications similar to those found in this compound. The study reported that these derivatives exhibited enhanced cytotoxicity against several cancer cell lines compared to their predecessors .
Aplicaciones Científicas De Investigación
Synthesis of the Compound
The synthesis of N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide typically involves several steps:
- Starting Materials : The synthesis often begins with readily available precursors such as 4-chlorobenzaldehyde and various isopropoxypropyl derivatives.
- Reactions : Key reactions include nucleophilic substitutions and cyclization processes that yield the triazoloquinazoline framework.
- Characterization : The final product is characterized using techniques like NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Biological Activities
Recent studies have highlighted the diverse biological activities exhibited by this compound:
- Antiviral Activity : Research indicates that quinazoline derivatives can act as inhibitors of viral replication. For instance, compounds with similar structures have shown activity against respiratory syncytial virus (RSV) with effective concentrations (EC50) in the low micromolar range .
- Antimicrobial Properties : Quinazoline derivatives have been reported to possess significant antimicrobial activity against various pathogens. Studies have demonstrated that certain derivatives exhibit potent activity against fungi such as Candida albicans .
- Anticancer Potential : The quinazoline scaffold is known for its anticancer properties. Compounds derived from this structure have been evaluated for their ability to inhibit tumor growth in various cancer cell lines .
Case Studies and Research Findings
Several case studies illustrate the application of this compound in medicinal chemistry:
Conclusion and Future Directions
This compound represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities. Future research should focus on:
- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects.
- Structure-Activity Relationship (SAR) : Further exploration of the SAR to optimize potency and selectivity for specific targets.
- Clinical Trials : Progressing to preclinical and clinical trials to evaluate safety and efficacy in human subjects.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O4/c1-16(2)34-13-5-12-28-22(32)19-6-3-4-7-20(19)30-23(28)27-29(24(30)33)15-21(31)26-14-17-8-10-18(25)11-9-17/h3-4,6-11,16H,5,12-15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJLMUHFFRBPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.